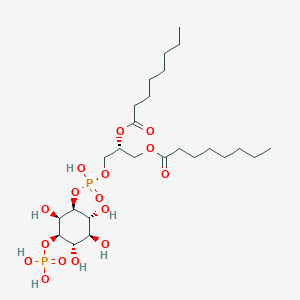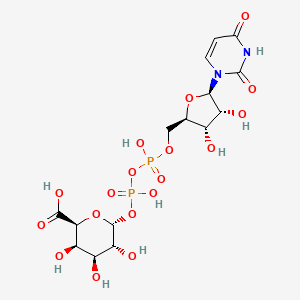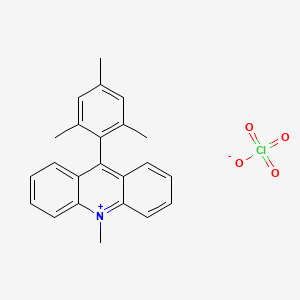
Perclorato de 9-Mesitilo-10-metilacridinio
Descripción general
Descripción
9-Mesityl-10-methylacridinium perchlorate (MMP) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is an oxidizing agent, which means it is capable of transferring electrons from one molecule to another. MMP is used in a variety of scientific research applications, including organic synthesis and biochemistry.
Aplicaciones Científicas De Investigación
Fotocatalizador en Síntesis Orgánica
El perclorato de 9-Mesitilo-10-metilacridinio se utiliza como un nuevo fotocatalizador donador-aceptor (D-A) sin metales . Es particularmente útil en el acceso inducido por luz visible a andamios de tetrahidrobenzo[b]pirano a través de una vía de transferencia de un solo electrón (SET) .
Enfoque Sintético Radical Verde
Este compuesto se utiliza en un enfoque sintético radical verde para la producción de andamios de tetrahidrobenzo[b]pirano . Esta técnica innovadora está diseñada para lograr la sostenibilidad ambiental .
Reacción de Ciclocondensación de Knoevenagel-Michael
El compuesto se emplea en la reacción de ciclocondensación de Knoevenagel-Michael que involucra malononitrilo, dimedona y aldehído . Esta reacción es parte del enfoque sintético radical verde mencionado anteriormente .
Eficiente en Energía y Ecológico
El this compound es reconocido por su aplicación rápida y fácil, alta eficiencia en el rendimiento de productos, bajo consumo de energía y notable eco-amigabilidad . Esto lo convierte en una opción preferida en varias reacciones químicas .
Investigación de Constituyentes Ambientales y Químicos
El compuesto facilita la investigación de las alteraciones temporales de los constituyentes ambientales y químicos . Esto es particularmente útil para monitorear y comprender los cambios en las condiciones ambientales .
Reacciones de Hidroaminación e Hidroeterificación Anti-Markovnikov
El this compound se utiliza como catalizador para reacciones de hidroaminación e hidroeterificación anti-Markovnikov . Esto es particularmente útil en la síntesis orgánica .
Ditioacetalización o Tioeterificación de Alcoholes Bencílicos
El compuesto se utiliza como fotocatalizador de luz visible para la ditioacetalización o tioeterificación de alcoholes bencílicos . Esta reacción utiliza dioxígeno aéreo como oxidante terminal .
Implementación Industrial
La obtención de ciclización a nivel de gramos ofrece una sustentación para su viabilidad como una solución viable para la implementación industrial . Esto muestra el potencial del this compound en aplicaciones industriales a gran escala .
Mecanismo De Acción
Target of Action
The primary target of 9-Mesityl-10-methylacridinium Perchlorate is the Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This compound acts as a photocatalyst in this reaction .
Mode of Action
9-Mesityl-10-methylacridinium Perchlorate operates as a metal-free donor–acceptor (D–A) photocatalyst . It is involved in a single-electron transfer (SET) pathway . The compound is excited by visible light, and it then transfers an electron to the target molecules, initiating the reaction .
Biochemical Pathways
The compound affects the Knoevenagel–Michael cyclocondensation reaction pathway . This reaction leads to the production of tetrahydrobenzo[b]pyran scaffolds . The single-electron transfer (SET) mechanism is key to this process .
Result of Action
The action of 9-Mesityl-10-methylacridinium Perchlorate results in the production of tetrahydrobenzo[b]pyran scaffolds . These scaffolds are produced through a green radical synthetic approach, which is designed to achieve environmental sustainability .
Action Environment
The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature . It is stimulated with blue LED illumination, serving as a renewable energy source . The compound is recognized for its high efficiency in yielding products, low energy consumption, and commendable eco-friendliness . Its action can be influenced by the specific environmental conditions, such as the intensity of the light source and the composition of the reaction medium .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9-Mesityl-10-methylacridinium Perchlorate plays a crucial role in biochemical reactions as a photocatalyst. It interacts with various biomolecules, including enzymes and proteins, to mediate oxidation and reduction processes. For instance, it has been used in the anti-Markovnikov hydroamination of alkenes and hydroetherification reactions . The compound’s interaction with molecular oxygen leads to the formation of singlet oxygen, which is a key intermediate in many biochemical processes .
Cellular Effects
The effects of 9-Mesityl-10-methylacridinium Perchlorate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) under light irradiation can lead to oxidative stress, affecting various cellular components and pathways . This can result in changes in gene expression and metabolic flux, ultimately impacting cell viability and function.
Molecular Mechanism
At the molecular level, 9-Mesityl-10-methylacridinium Perchlorate exerts its effects through photoinduced electron transfer and singlet oxygen generation. Upon light irradiation, the compound undergoes excitation, leading to the formation of an electron-transfer state. This state can interact with electron-rich molecules, facilitating oxidation reactions . Additionally, the compound can generate singlet oxygen, which can react with various biomolecules, leading to oxidative modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Mesityl-10-methylacridinium Perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the presence of other reactive species. Long-term studies have shown that the compound can maintain its photocatalytic activity over extended periods, although some degradation may occur . The temporal effects on cellular function include sustained oxidative stress and potential long-term changes in gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 9-Mesityl-10-methylacridinium Perchlorate vary with different dosages in animal models. At low doses, the compound can effectively mediate photoredox reactions without causing significant toxicity. At high doses, the generation of ROS can lead to oxidative damage and adverse effects on tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired photocatalytic activity without inducing toxicity .
Metabolic Pathways
9-Mesityl-10-methylacridinium Perchlorate is involved in various metabolic pathways, primarily through its role as a photocatalyst. It interacts with enzymes and cofactors to facilitate oxidation and reduction reactions. The compound’s ability to generate singlet oxygen and other reactive intermediates can influence metabolic flux and alter metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 9-Mesityl-10-methylacridinium Perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular components . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 9-Mesityl-10-methylacridinium Perchlorate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s ability to generate ROS and mediate photoredox reactions, ultimately influencing its overall biochemical activity .
Propiedades
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBERYWDLWXNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580419 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674783-97-2 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mesityl-10-methylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


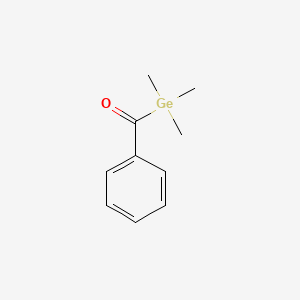

![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)


![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)
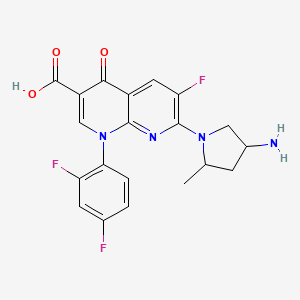
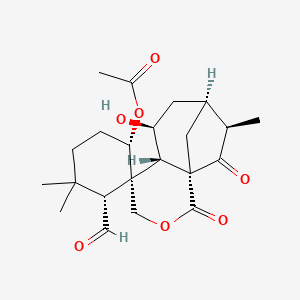

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)
